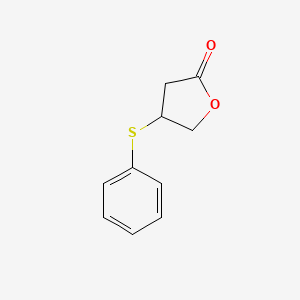-lambda~5~-phosphane CAS No. 40474-27-9](/img/structure/B14653864.png)
[(Pentafluorophenyl)imino](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)imino-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a pentafluorophenyl group and a triphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)imino-lambda~5~-phosphane typically involves the reaction of pentafluorophenylamine with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often facilitated by the presence of a catalyst or under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for (Pentafluorophenyl)imino-lambda~5~-phosphane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluorophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.
Applications De Recherche Scientifique
(Pentafluorophenyl)imino-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (Pentafluorophenyl)imino-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence the reactivity and stability of the metal center, thereby facilitating various catalytic processes. The compound’s unique electronic properties, due to the presence of the pentafluorophenyl group, enhance its ability to stabilize reactive intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications but lacks the pentafluorophenyl group.
Pentafluorophenylphosphine: Contains the pentafluorophenyl group but differs in its overall structure and reactivity.
Uniqueness
(Pentafluorophenyl)imino-lambda~5~-phosphane is unique due to the combination of the pentafluorophenyl group and the triphenylphosphane moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
40474-27-9 |
|---|---|
Formule moléculaire |
C24H15F5NP |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H15F5NP/c25-19-20(26)22(28)24(23(29)21(19)27)30-31(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
ZODPGDCLTVGTCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=C(C(=C(C(=C2F)F)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


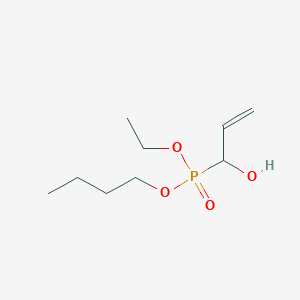
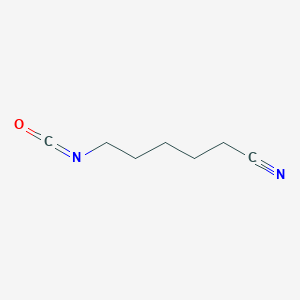

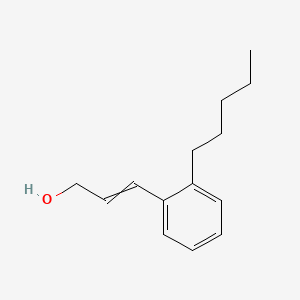
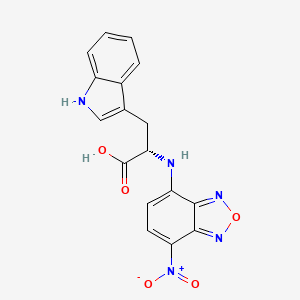
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
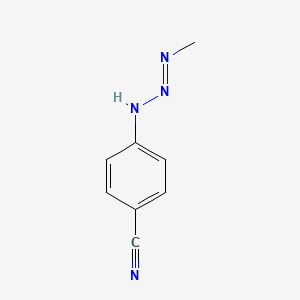
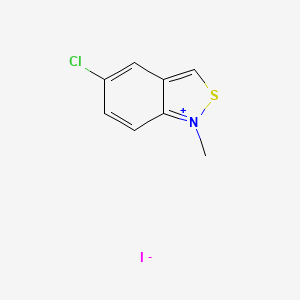
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
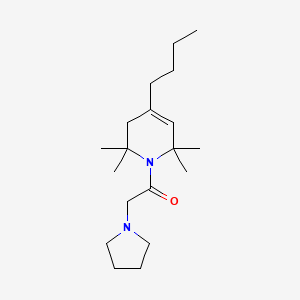
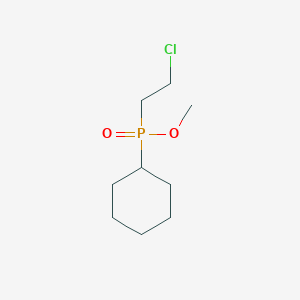
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
